molecular formula C11H20N2O2 B1386622 Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 928754-14-7

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1386622
CAS No.: 928754-14-7
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-UHFFFAOYSA-N
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Description

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and two nitrogen atoms within the bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: : Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes .

Biology and Medicine: : In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its bicyclic structure makes it a valuable tool for probing biological systems .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism by which tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its specific bicyclic structure and the presence of the tert-butyl ester group. This combination of features makes it particularly useful in synthetic chemistry and as a research tool in various scientific fields .

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928754-14-7
Record name tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. A mixture of 1-benzyl-3-oxo-piperidine-4-carboxylic acid ethyl ester (11.31 g, 38 mmol), di-t-butyl dicarbonate (8.78 g, 40.2 mmol), Et3N (5.4 mL, 38.7 mmol) and Pd(OH)2 on carbon (20% on dry basis-Pearlman's catalyst) (1.3 g) were taken into EtOH (110 mL). The mixture was hydrogenated at 60 psi for 24 h in a Parr bottle. The catalyst was removed by filtration and the filtrate was concentrated to dryness to tan solid. Crude residue was shaken well with hexane (100 mL) and filtered. The filtrate was concentrated to yield the title compound (9.70 g, 94.25%). MS (ESI) mass calcd. for C13H21NO5, 271.32; 1H NMR (400 MHz, CDCl3) 4.24 (q, J=7.1, 2H), 4.03 (s br, 2H), 3.49 (t, J=5.6, 2H), 2.32 (m, 3H), 1.47 (s, 9H), 1.31 (t, J=7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
8.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Yield
94.25%

Synthesis routes and methods II

Procedure details

A mixture of 8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester (1.34 g, 4.44 mmol) and wet Pd(OH)2/C (20 wt %, 938 mg) in EtOH (30 mL) was shaken under 60 psi atmosphere of H2 for 2 days at 50° C. The reaction mixture was filtered and concentrated to give title compound (1.0 g, 94%). MS (ESI) mass calcd. for C11H20N2O2, 212.29; m/z found, 213.2 [M+H]+. 1H NMR (CDCl3): 4.32-4.0 (m, 1H), 3.93-3.17 (m, 5H), 3.10-2.70 (m, 3H), 1.98-1.67 (m, 2H), 1.56-1.36 (m, 9H).
Name
8-benzyl-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
938 mg
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester. 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (8.15 g, 30 mmol) from Step A and benzyl amine (3.43 g, 31.8 mmol) were dissolved into toluene (150 mL). The mixture was refluxed vigorously for 72 h and the generated water was collected into Dean-Stark apparatus. The residual solution was concentrated to yield the title compound (10.2 g, 92.5%). MS (ESI) mass calcd. for C20H28N2O4, 360.45, m/z found, 361.2 [M+H]+. The crude product was carried to the next step without any purification.
Quantity
8.15 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
92.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 3
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
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Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 6
Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

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